molecular formula C21H28N2O2 B5708620 1-(4-methoxy-2,5-dimethylbenzyl)-4-(2-methoxyphenyl)piperazine

1-(4-methoxy-2,5-dimethylbenzyl)-4-(2-methoxyphenyl)piperazine

Cat. No. B5708620
M. Wt: 340.5 g/mol
InChI Key: VEFIWLFBPZLVOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxy-2,5-dimethylbenzyl)-4-(2-methoxyphenyl)piperazine, commonly known as MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Scientific Research Applications

MeOPP has been studied extensively for its potential applications in various fields of research. In medicinal chemistry, MeOPP has been shown to exhibit potent antipsychotic activity and has been proposed as a potential drug candidate for the treatment of schizophrenia. In pharmacology, MeOPP has been used as a tool compound to study the role of serotonin receptors in the brain. In neuroscience, MeOPP has been shown to modulate the activity of dopamine and serotonin receptors, which are involved in the regulation of mood, motivation, and reward.

Mechanism of Action

The exact mechanism of action of MeOPP is not fully understood, but it is believed to act as a partial agonist at serotonin receptors, particularly the 5-HT2A receptor. MeOPP has also been shown to modulate the activity of dopamine receptors, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
MeOPP has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of neuronal firing, and the regulation of gene expression. MeOPP has also been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

MeOPP has several advantages for use in lab experiments, including its high potency and selectivity for serotonin and dopamine receptors. However, MeOPP has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on MeOPP. One area of interest is the development of more selective and potent compounds based on the structure of MeOPP. Another area of interest is the investigation of the potential therapeutic applications of MeOPP in the treatment of psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of MeOPP and its effects on neurotransmitter systems in the brain.
Conclusion:
In conclusion, 1-(4-methoxy-2,5-dimethylbenzyl)-4-(2-methoxyphenyl)piperazine, or MeOPP, is a promising compound with potential applications in medicinal chemistry, pharmacology, and neuroscience. The synthesis method of MeOPP is well-established, and its scientific research applications have been extensively studied. MeOPP has a unique mechanism of action, and its biochemical and physiological effects have been well-documented. While MeOPP has some limitations, there are several future directions for research on this compound, which may lead to the development of novel therapeutic agents for the treatment of psychiatric disorders.

Synthesis Methods

The synthesis of MeOPP involves the reaction of 2-methoxyphenylpiperazine with 1-(4-methoxy-2,5-dimethylphenyl)propan-2-one in the presence of a reducing agent. This method has been reported in the literature and has been successfully used to produce MeOPP in high yield and purity.

properties

IUPAC Name

1-[(4-methoxy-2,5-dimethylphenyl)methyl]-4-(2-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-16-14-21(25-4)17(2)13-18(16)15-22-9-11-23(12-10-22)19-7-5-6-8-20(19)24-3/h5-8,13-14H,9-12,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFIWLFBPZLVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)CN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Methoxy-2,5-dimethylphenyl)methyl]-4-(2-methoxyphenyl)piperazine

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